

Application Notes and Protocols: 4-Amino-N-(4-methoxyphenyl)benzamide in Organic Synthesis

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Compound of Interest

Compound Name: 4-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B113204

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **4-amino-N-(4-methoxyphenyl)benzamide** as a versatile intermediate in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols and data are provided to facilitate its use in the laboratory.

Application Note 1: Synthesis of Kinase Inhibitors

4-Amino-N-(4-methoxyphenyl)benzamide serves as a crucial building block in the synthesis of a variety of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The primary amino group and the benzamide scaffold provide a key framework for the elaboration of molecules that can fit into the ATP-binding pocket of the kinase domain.

Derivatives of this intermediate have shown promise in the development of potent and selective VEGFR-2 inhibitors. The general synthetic strategy involves the acylation of the primary amino group with a suitable heterocyclic or aromatic acid chloride, followed by further modifications to enhance binding affinity and selectivity. The methoxy group on the phenyl ring can also be a site for modification to explore structure-activity relationships (SAR).

Application Note 2: Intermediate for DNA Methyltransferase Inhibitors

Analogues of **4-amino-N-(4-methoxyphenyl)benzamide** have been utilized in the synthesis of DNA methyltransferase (DNMT) inhibitors.[1] These compounds are of significant interest in epigenetic drug discovery for the treatment of cancer and other diseases. The core benzamide structure serves as a scaffold to which various heterocyclic moieties can be attached to interact with the active site of DNMT enzymes.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzamide

The synthesis of the title compound is typically achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 4-Nitro-N-(4-methoxyphenyl)benzamide

This step involves the acylation of p-anisidine with 4-nitrobenzoyl chloride.

- Materials:
 - p-Anisidine (4-methoxyaniline)
 - 4-Nitrobenzoyl chloride
 - Triethylamine (Et₃N) or Pyridine
 - Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - 1 M Hydrochloric acid (HCl)
 - Saturated sodium bicarbonate (NaHCO₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Procedure:
 - Dissolve p-anisidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred solution of p-anisidine.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction with water.
 - Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
 - The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Step 2: Reduction of 4-Nitro-N-(4-methoxyphenyl)benzamide to **4-Amino-N-(4-methoxyphenyl)benzamide**

The nitro group is reduced to a primary amine using standard reduction methods.

- Materials:
 - 4-Nitro-N-(4-methoxyphenyl)benzamide
 - Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)
 - Ethanol (EtOH) or Methanol (MeOH)
 - Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

- Ethyl acetate (EtOAc)
- Procedure (using $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$):
 - Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide (1.0 eq) in ethanol.
 - Add tin(II) chloride dihydrate (4-5 eq) to the solution.
 - Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
 - After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO_3 solution or a dilute NaOH solution until the pH is basic.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the product by column chromatography or recrystallization.
- Procedure (using Pd/C):
 - Dissolve 4-nitro-N-(4-methoxyphenyl)benzamide in ethanol or methanol.
 - Add a catalytic amount of 10% Pd/C.
 - Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.
 - Monitor the reaction by TLC.
 - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the desired product.

Protocol 2: Synthesis of a VEGFR-2 Inhibitor using 4-Amino-N-(4-methoxyphenyl)benzamide

This protocol outlines a general procedure for the synthesis of a potential VEGFR-2 inhibitor by acylating the amino group of the intermediate.

- Materials:
 - **4-Amino-N-(4-methoxyphenyl)benzamide**
 - Substituted heterocyclic or aromatic acid chloride (e.g., quinoline-4-carbonyl chloride)
 - Pyridine or Triethylamine
 - Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Procedure:
 - Dissolve **4-amino-N-(4-methoxyphenyl)benzamide** (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
 - To this solution, add the substituted acid chloride (1.1 eq) dropwise at 0 °C.
 - Allow the reaction to stir at room temperature overnight.
 - Monitor the reaction by TLC.
 - Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel to obtain the final VEGFR-2 inhibitor.

Data Presentation

While specific experimental data for **4-amino-N-(4-methoxyphenyl)benzamide** is not readily available in the searched literature, the following tables provide representative data for closely related compounds, which can be used as a reference for characterization.

Table 1: Physicochemical and Spectroscopic Data of 4-Amino-N-(aryl)benzamide Analogues

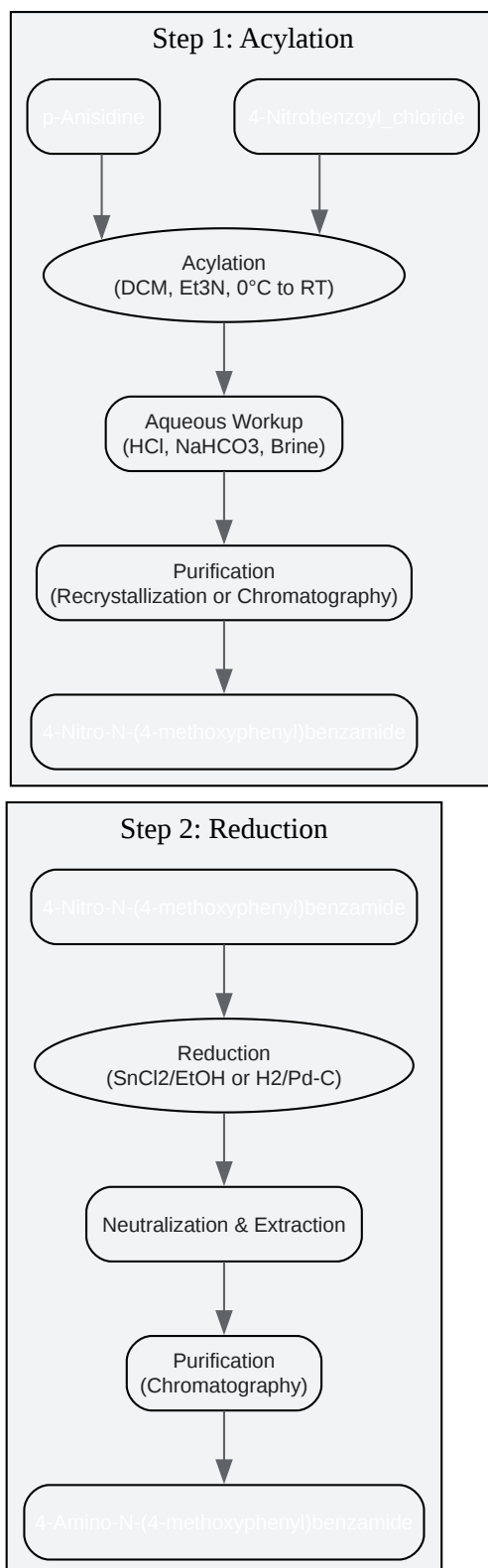
Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	¹ H NMR (δ, ppm) in DMSO-d ₆	Key IR Bands (cm ⁻¹)
4-Amino-N-phenylbenzamide	C ₁₃ H ₁₂ N ₂ O	212.25	185-187	10.01 (s, 1H, NH), 7.80 (d, 2H), 7.69 (d, 2H), 7.33 (t, 2H), 7.07 (t, 1H), 6.62 (d, 2H), 5.85 (s, 2H, NH ₂)	3450, 3350 (N-H), 1630 (C=O)
4-Amino-N-(4-methoxyphenyl)benzamide	C ₁₄ H ₁₄ N ₂ O ₂	242.27	Not Reported	Predicted: similar to analogues, with methoxy signal ~3.75 (s, 3H)	Predicted: ~3400, 3300 (N-H), 1640 (C=O), 1250 (C-O)
4-Amino-N-(2-chlorophenyl)benzamide	C ₁₃ H ₁₁ ClN ₂ O	246.70	Not Reported	Predicted: ~9.80 (s, 1H, NH), 8.45 (d, 1H), 7.85 (d, 2H), 7.40 (t, 1H), 7.25 (t, 1H), 6.65 (d, 2H), 5.80 (s, 2H, NH ₂)[2]	Not Reported

Table 2: Reaction Conditions and Yields for the Synthesis of Benzamide Derivatives

Starting Amine	Acylating Agent	Solvent	Base	Reaction Time (h)	Yield (%)	Reference
p-Anisidine	4-Nitrobenzoyl chloride	DCM	Triethylamine	12	High (not specified)	General Method[3]
4-Nitroaniline	Benzoyl chloride	DCM	Triethylamine	24	High (not specified)	[4]
4-Methoxy-2-nitroaniline	p-Methoxybenzoyl chloride	DCM	Triethylamine	12	Not specified	[3]

Visualizations

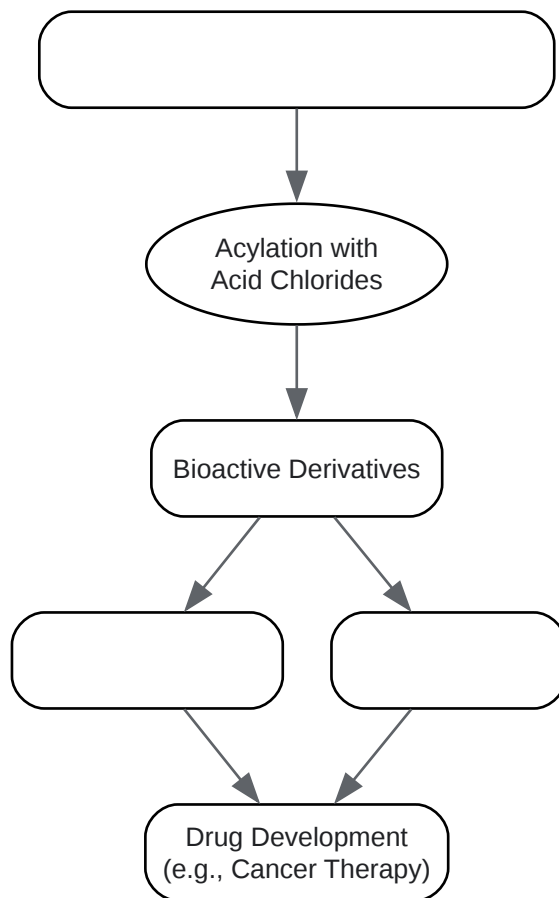
Experimental Workflow: Synthesis of 4-Amino-N-(4-methoxyphenyl)benzamide



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Caption: Synthetic workflow for **4-amino-N-(4-methoxyphenyl)benzamide**.

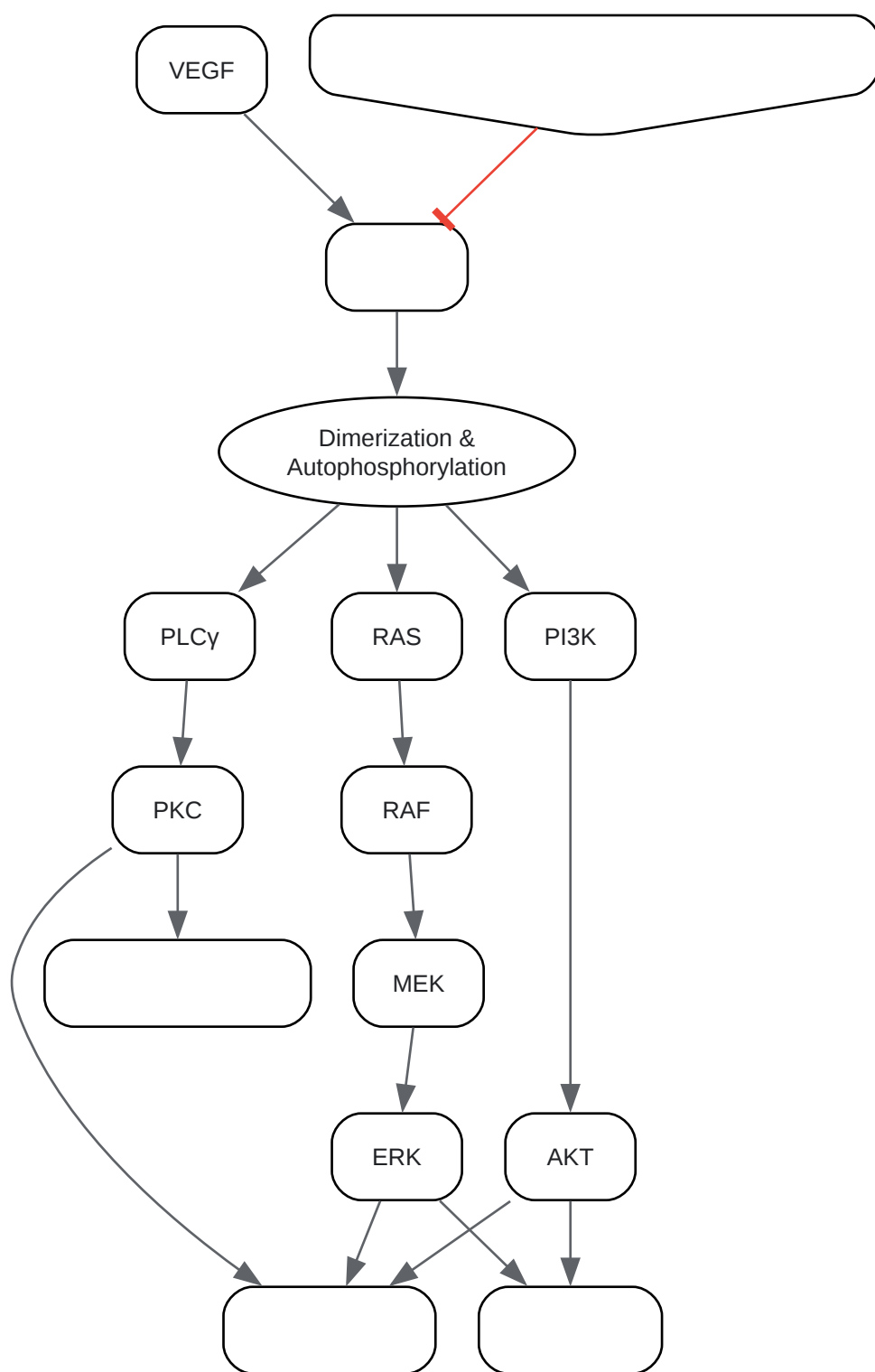
Logical Relationship: Application as an Intermediate



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Caption: Role as a key synthetic intermediate.

Signaling Pathway: Simplified VEGFR-2 Signaling



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Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.[4][5][6][7][8]

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